Copper(I) bromide (CAS 7787-70-4) is a diamagnetic, polymeric cuprous halide widely procured as a primary catalyst and precursor in advanced organic synthesis and macromolecular engineering. Functioning as a highly efficient source of Cu(I), it is characterized by its insolubility in water and most organic solvents, though it readily forms soluble coordination complexes with amines, phosphines, and dimethyl sulfide (e.g., CuBr·SMe2). In industrial and laboratory settings, CuBr is a benchmark catalyst for Atom Transfer Radical Polymerization (ATRP), Sandmeyer reactions, and various cross-coupling methodologies. Its procurement value is driven by its specific redox potential, halide-ligand bond dissociation energy, and intermediate electronegativity, which collectively govern reaction kinetics, active species stabilization, and photophysical properties in ways that lighter (CuCl) or heavier (CuI) copper halides cannot replicate [1].
Generic substitution of Copper(I) bromide with Copper(I) chloride (CuCl), Copper(I) iodide (CuI), or Copper(II) bromide (CuBr2) routinely fails due to critical differences in redox potentials, bond dissociation energies, and oxidation state stability. In ATRP, substituting CuBr with CuCl in a bromo-initiator system induces halogen exchange, fundamentally altering the activation rate constant and shifting the propagation kinetics, which can disrupt targeted molecular weight distributions[1]. In cross-coupling reactions, replacing CuBr with CuI can lead to sluggish oxidative addition or incompatible ligand coordination, while using CuBr2 necessitates in situ reduction, creating an induction period that delays the formation of the active Cu(I) catalytic species [2]. Consequently, buyers must procure the exact halide matched to the specific kinetic and mechanistic requirements of their synthetic route.
In ATRP, the choice of the copper halide counterion strictly controls the activation rate parameter (k_act). When using a bromoisobutyryl macroinitiator, substituting CuBr with CuCl increases k_act by more than a factor of two (from 0.014 to 0.038 L mol-1 s-1 at 90 °C) [1]. While this mixed-halide (R-Br/CuCl) approach is sometimes used to force preferential chloride end-capping for lower dispersity, it introduces complex halogen exchange dynamics. Procuring CuBr for matched-halide (R-Br/CuBr) systems ensures predictable, homogeneous reaction kinetics without the deceleration in subsequent propagation steps caused by the formation of stronger C-Cl bonds [2].
| Evidence Dimension | Activation rate constant (k_act) for a bromo-macroinitiator |
| Target Compound Data | 0.014 L mol-1 s-1 (CuBr/PPI catalyst) |
| Comparator Or Baseline | 0.038 L mol-1 s-1 (CuCl/PPI catalyst) |
| Quantified Difference | CuCl increases the initial activation rate by >2.7x, but induces heterogeneous halogen exchange. |
| Conditions | ATRP of a poly(ethylene-co-butylene) macroinitiator in p-xylene at 90 °C using N-n-pentyl-2-pyridylmethanimine (PPI) ligands. |
Buyers scaling up polymer production must procure CuBr to maintain matched-halide systems, ensuring predictable propagation rates and avoiding the kinetic complexities of halogen crossover.
In the oxidative cross-dehydrogenative coupling (CDC) of tertiary amines with carbon nucleophiles, CuBr delivers higher product yields at equivalent or lower loadings compared to other copper sources. Systematic screening of CuCl, CuI, CuBr, and Cu(II) salts demonstrated that CuBr provides the highest conversion for the functionalization of tetrahydroisoquinolines [1]. Specifically, CuBr enabled the reaction to proceed smoothly at room temperature, achieving a 72% isolated yield even when the catalyst loading was reduced to an ultra-low 0.5 mol % [1]. Heavier halides like CuI or lighter halides like CuCl failed to match this efficiency, requiring higher stoichiometric loadings to achieve comparable conversions.
| Evidence Dimension | Isolated yield at ultra-low catalyst loading |
| Target Compound Data | 72% isolated yield at 0.5 mol % CuBr |
| Comparator Or Baseline | CuCl, CuI, and Cu(II) salts (lower yields or required higher stoichiometric loadings) |
| Quantified Difference | CuBr successfully maintained >70% yield at fractional molar loadings (0.5 mol %) where other halides lost efficacy. |
| Conditions | CDC of tetrahydroisoquinoline and dialkyl malonates at room temperature with tert-butyl hydroperoxide (TBHP). |
Selecting CuBr for CDC workflows allows chemical manufacturers to drastically reduce transition metal catalyst loading, lowering raw material costs and minimizing downstream heavy-metal remediation.
For the C-N cross-coupling of aryl chlorides with amines, the initial oxidation state of the copper precursor dictates the immediate availability of the active catalytic species. While Copper(II) bromide (CuBr2) is a common bench-stable alternative, NMR studies reveal that Cu(I) is the true active species [1]. When the reaction is initiated directly with CuBr, 82% of the copper in solution remains as the active Cu(I) complex after just 5 minutes. In contrast, initiating with CuBr2 requires in situ reduction, yielding only 30% active Cu(I) in the same timeframe [1]. Procuring CuBr directly bypasses this induction period.
| Evidence Dimension | Concentration of active Cu(I) catalytic species at 5 minutes |
| Target Compound Data | 82% active Cu(I) (using CuBr precursor) |
| Comparator Or Baseline | 30% active Cu(I) (using CuBr2 precursor) |
| Quantified Difference | CuBr provides a 2.7-fold higher immediate concentration of the active catalytic species compared to CuBr2. |
| Conditions | C-N coupling of chloroanisole with n-hexylamine using an oxalohydrazide ligand at 80 °C. |
Procuring Cu(I) bromide directly eliminates the kinetic induction period required to reduce Cu(II) precursors, ensuring faster reaction initiation in time-sensitive pharmaceutical syntheses.
CuBr is the standard catalyst choice for ATRP workflows utilizing brominated initiators (e.g., ethyl 2-bromoisobutyrate). Because it prevents the halogen exchange dynamics seen with CuCl, CuBr ensures a predictable activation/deactivation equilibrium and maintains a consistent propagation rate throughout the polymerization process[1].
In the synthesis of complex alkaloids or pharmaceutical intermediates via CDC of sp3 C-H bonds, CuBr is a highly effective catalyst. Its demonstrated ability to maintain >70% yields at loadings as low as 0.5 mol % makes it highly cost-effective and simplifies post-reaction purification compared to CuI or CuCl [2].
For the amination or etherification of challenging aryl chlorides, directly utilizing CuBr bypasses the in situ reduction step required by Cu(II) salts. This provides immediate access to high concentrations of the active Cu(I) catalytic species, minimizing induction times and improving overall throughput in fine chemical manufacturing [3].
Corrosive;Irritant;Environmental Hazard